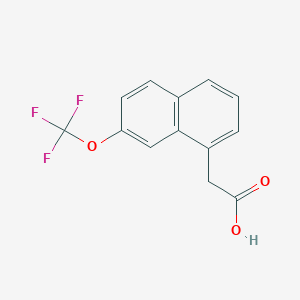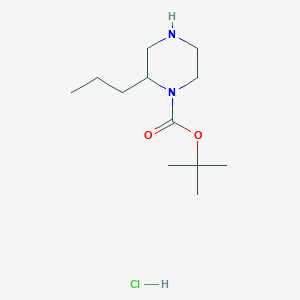
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-aminonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the naphthyridine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-3-oxo-1,8-naphthyridin-4(1H)-one.
Reduction: Formation of 2-(4-Chlorophenyl)-3-hydroxy-1,8-dihydronaphthyridin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)quinazoline: Similar in structure but with a quinazoline ring instead of a naphthyridine ring.
4-Chlorobenzhydryl derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to its specific combination of a chlorophenyl group and a hydroxy group on a naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
652973-90-5 |
|---|---|
Molekularformel |
C14H9ClN2O2 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-5-3-8(4-6-9)11-13(19)12(18)10-2-1-7-16-14(10)17-11/h1-7,19H,(H,16,17,18) |
InChI-Schlüssel |
ATCTZRJEAFYSCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C(C2=O)O)C3=CC=C(C=C3)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)




![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)








